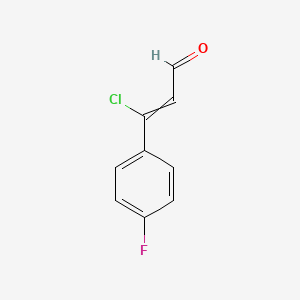

3-Chloro-3-(4-fluorophenyl)acrylaldehyde

Description

Properties

IUPAC Name |

3-chloro-3-(4-fluorophenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRMSGNJEJXYGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.59 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling for C–C Bond Formation

Palladium-catalyzed cross-couplings enable aryl group introduction at the β-position of α-chloroacrylaldehydes. A study on haloenones demonstrated that Suzuki reactions with arylboronic acids produce stereoisomeric mixtures, favoring the Z-isomer under specific conditions.

Protocol for 3-Chloro-3-(4-fluorophenyl)acrylaldehyde :

- Substrate : 3-Chloro-2-iodoacrylaldehyde (hypothetical precursor).

- Catalyst : Pd(PPh₃)₄ (0.03 equiv), DPEphos ligand.

- Conditions : Dioxane, 65°C, 2M K₂CO₃.

- Isomerization : Thermal or catalytic isomerization adjusts E/Z ratios.

Key Findings :

- Z-isomer predominance (74%) due to steric effects.

- Catalyst loading and ligand choice critically influence yields and selectivity.

Comparative Analysis of Methods

Mechanistic Insights and Stereochemical Considerations

E-Z Isomerization in Cross-Couplings

VT-NMR studies on analogous haloenones revealed that Pd/DPEphos catalysts promote E→Z isomerization at 85°C, achieving 96% Z-selectivity. For 3-chloro-3-(4-fluorophenyl)acrylaldehyde, steric hindrance from the 4-fluorophenyl group likely favors the Z-configuration thermodynamically.

Halogenation Dynamics

Iodine’s role in electrophilic cyclization (as in) suggests potential for forming chloro-fluoro aromatic systems. However, competing nitrile formation necessitates careful quenching to preserve aldehydes.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(4-fluorophenyl)acrylaldehyde undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The chloro and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

3-Chloro-3-(4-fluorophenyl)acrylaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(4-fluorophenyl)acrylaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The structural analogs of 3-Chloro-3-(4-fluorophenyl)acrylaldehyde differ primarily in substituent type, position, and electronic properties:

Key Observations :

- The chloro group at the β-position enhances electrophilicity, critical for reactions like the Prato cycloaddition .

- Fluorine on the phenyl ring improves metabolic stability and bioavailability in pharmaceuticals .

- Hydroxyl or methylthio substituents introduce hydrogen-bonding or lipophilic interactions, respectively, influencing solubility and reactivity .

Q & A

Q. What experimental and theoretical approaches reconcile conflicting mechanistic proposals for its Diels-Alder reactivity?

- Methodological Answer : Perform kinetic isotope effects (KIE) studies to distinguish between concerted vs. stepwise mechanisms. Complement with DFT calculations to map potential energy surfaces and identify transition states. Validate with trapping experiments for proposed intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.